7-Benzyl-1,7-diazaspiro[4.5]decane
Overview
Description
7-Benzyl-1,7-diazaspiro[4.5]decane is a bicyclic amine compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by its spirocyclic framework, which includes a benzyl group attached to a diazaspirodecane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a benzylamine derivative, with a spirocyclic ketone or aldehyde. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Benzyl-1,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 7-Benzyl-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-1,7-diazaspiro[4.4]nonane
- 7-Benzyl-1,7-diazaspiro[5.5]undecane
- 7-Benzyl-1,7-diazaspiro[3.5]octane
Uniqueness
7-Benzyl-1,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it suitable for a wide range of applications in synthetic chemistry and material science .
Properties
IUPAC Name |
9-benzyl-1,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMXRYWLZPJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737933 | |
Record name | 7-Benzyl-1,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-20-1 | |
Record name | 1,7-Diazaspiro[4.5]decane, 7-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-1,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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